molecular formula C11H14N2O5 B2456512 ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 312517-61-6

ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B2456512
CAS No.: 312517-61-6
M. Wt: 254.242
InChI Key: MMPSNZAYTBIPKE-UHFFFAOYSA-N
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Description

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of 4,6-dimethyl-2-oxopyridine followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification process involves the reaction of the nitrated compound with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained. The process involves continuous monitoring and adjustment of reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
  • Ethyl (6-methyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate
  • Ethyl (4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetate

Uniqueness

Ethyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and potential applications compared to its analogs. The specific positioning of the methyl groups also influences its chemical behavior and interactions.

Properties

IUPAC Name

ethyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-4-18-9(14)6-12-8(3)5-7(2)10(11(12)15)13(16)17/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSNZAYTBIPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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